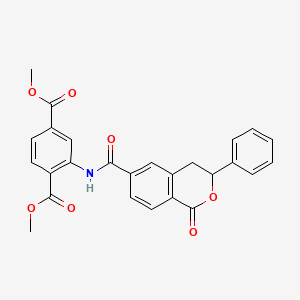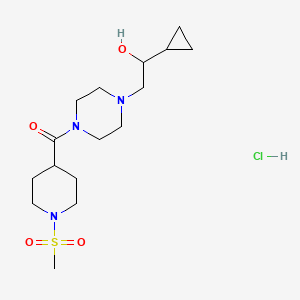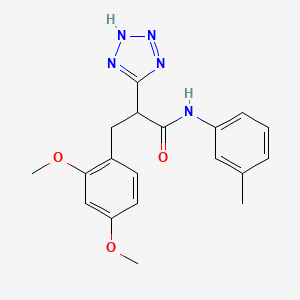
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, more commonly known as DMP-MTP, is a synthetic compound of interest in the field of medicinal chemistry. It has been studied for its potential applications in scientific research, drug development, and drug delivery. DMP-MTP is a member of the benzotetrazole family, a group of compounds with a wide range of biological and pharmacological activities.
Scientific Research Applications
DMP-MTP has been studied for its potential applications in scientific research, drug development, and drug delivery. It has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX). It has also been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, DMP-MTP has been studied for its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system.
Mechanism of Action
The mechanism of action of DMP-MTP is not yet fully understood. However, it is believed to be related to its ability to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX). In addition, DMP-MTP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
The biochemical and physiological effects of DMP-MTP have been studied in several animal models. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, DMP-MTP has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). In addition, DMP-MTP has been found to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS). Finally, DMP-MTP has been found to reduce the inflammatory response in the lungs, which may be beneficial in the treatment of asthma and other respiratory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using DMP-MTP in laboratory experiments include its high solubility in aqueous solutions, its stability in a wide range of pH values, and its ability to cross the blood-brain barrier. Additionally, DMP-MTP has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) and lipoxygenase (LOX).
However, there are some limitations to using DMP-MTP in laboratory experiments. For example, it is not yet known how DMP-MTP interacts with other drugs, and it is not yet known if it has any long-term toxic effects. Additionally, the mechanism of action of DMP-MTP is not yet fully understood, and further research is needed to elucidate its effects.
Future Directions
There are several potential future directions for DMP-MTP. For example, further research is needed to determine the mechanism of action of DMP-MTP and to study its long-term toxic effects. Additionally, DMP-MTP could be studied for its potential applications in drug delivery and drug development. Finally, DMP-MTP could be studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Synthesis Methods
The synthesis of DMP-MTP is a multi-step process. It begins with the reaction of 3-methylbenzaldehyde with 2,4-dimethoxybenzoyl chloride to form 3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-chloropropanamide. This is then converted to the corresponding amide by reacting it with 5-amino-1H-tetrazole. This reaction is carried out in a solvent such as acetonitrile, and the product is isolated by filtration. Finally, the product is purified by recrystallization.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-5-4-6-14(9-12)20-19(25)16(18-21-23-24-22-18)10-13-7-8-15(26-2)11-17(13)27-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFAXSHNFIPCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)
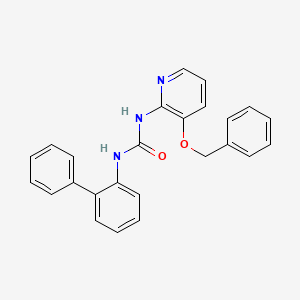
![4-(butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)

![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)
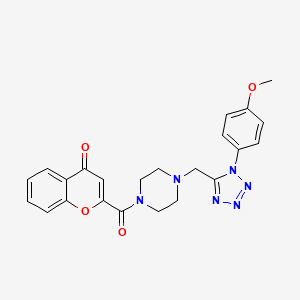
![1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2943965.png)
![(1R,5S)-3-(pyridin-3-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2943966.png)
